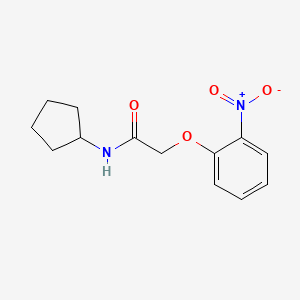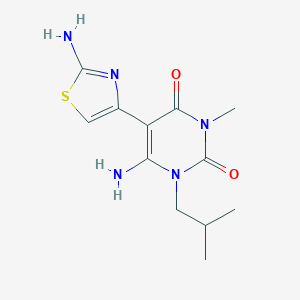
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. For this specific compound, 3,4-dimethylbenzaldehyde, ethyl acetoacetate, and urea are used as starting materials. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities.
科学的研究の応用
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating diseases like cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 1-(3,4-Dichlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 1-(3,4-Difluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for drug development.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTOBEAFEYMXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B7600127.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylthiophene-3-carboxamide](/img/structure/B7600146.png)
![N,N-dimethyl-6-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridine-3-carboxamide](/img/structure/B7600151.png)
![2-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7600152.png)
![N-[(3-chlorophenyl)methyl]-2-fluoro-4-methylbenzamide](/img/structure/B7600163.png)

![2-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B7600173.png)
![2-Methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7600187.png)


